3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of triazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzyl, methoxy, and sulfonyl groups in its structure contributes to its chemical reactivity and potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic anhydride. This step often requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate in an organic solvent like acetonitrile.
Sulfonylation: The sulfonyl group is typically introduced through a sulfonylation reaction using a sulfonyl chloride derivative, such as 4-methoxy-3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may allow for unique binding interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Cis-3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione
Uniqueness
3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Biological Activity
The compound 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
Research indicates that compounds within the triazaspirodecane class may exhibit a variety of biological activities through several mechanisms:
- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) :
- Antitumor Activity :
- Antimicrobial Properties :
Case Study 1: Cardioprotection
A study investigated the effects of related triazaspiro compounds on myocardial infarction models. The results indicated that these compounds could significantly reduce apoptosis in cardiac cells by inhibiting mPTP opening, thereby providing a protective effect during reperfusion .
Case Study 2: Antitumor Activity
In vitro assays were conducted on various human cancer cell lines (e.g., HepG2, MCF-7). The results showed that the compound exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity. The SAR analysis revealed that specific substitutions on the aromatic rings enhanced the cytotoxic effects .
Case Study 3: Antimicrobial Testing
Antimicrobial assays using the disk diffusion method demonstrated that derivatives of this class exhibited varying degrees of inhibition against Candida albicans and Staphylococcus aureus. The most effective compounds contained electron-withdrawing groups on the aromatic rings .
Data Tables
Biological Activity | Compound | IC50 (µM) | Target |
---|---|---|---|
Antitumor | 3-Benzyl-8-sulfonyl derivative | 5.2 | HepG2 |
Cardioprotection | Related triazaspiro compound | N/A | mPTP |
Antimicrobial | Sulfonamide derivative | 12.4 | S. aureus |
Properties
IUPAC Name |
3-benzyl-8-(4-methoxy-3-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-16-14-18(8-9-19(16)30-2)31(28,29)24-12-10-22(11-13-24)20(26)25(21(27)23-22)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGPGGAPLNGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.